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molecular formula C12H19I B8725135 1-(2-Iodoethyl)adamantane

1-(2-Iodoethyl)adamantane

Cat. No. B8725135
M. Wt: 290.18 g/mol
InChI Key: NIVVVTFIOJWQJR-UHFFFAOYSA-N
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Patent
US04259324

Procedure details

A solution of 2-(1-adamantyl)ethyl p-toluene-sulfonate (4.0 g) and sodium iodide (2.5 g) in 2-butanone (20 ml) is heated for 2 hours under reflux. The cooled solution is filtered and concentrated to a residue which is partitioned between dichloromethane and water. The organic layer is washed with aqueous sodium thiosulfate and water. The dried solution is evaporated to a crystalline mass which is recrystallized from ethanol to give 2-(1-adamantyl)ethyl iodide (2.0 g), m.p. 93°-94°. An analytical sample is obtained by recrystallization from the same solvent, m.p. 97°-98°.
Name
2-(1-adamantyl)ethyl p-toluene-sulfonate
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C1(C)C=CC(S(O[CH2:11][CH2:12][C:13]23[CH2:22][CH:17]4[CH2:18][CH:19]([CH2:21][CH:15]([CH2:16]4)[CH2:14]2)[CH2:20]3)(=O)=O)=CC=1.[I-:24].[Na+]>CC(=O)CC>[C:13]12([CH2:12][CH2:11][I:24])[CH2:22][CH:17]3[CH2:18][CH:19]([CH2:21][CH:15]([CH2:16]3)[CH2:14]1)[CH2:20]2 |f:1.2|

Inputs

Step One
Name
2-(1-adamantyl)ethyl p-toluene-sulfonate
Quantity
4 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)OCCC12CC3CC(CC(C1)C3)C2)C
Name
Quantity
2.5 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
CC(CC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux
FILTRATION
Type
FILTRATION
Details
The cooled solution is filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a residue which
CUSTOM
Type
CUSTOM
Details
is partitioned between dichloromethane and water
WASH
Type
WASH
Details
The organic layer is washed with aqueous sodium thiosulfate and water
CUSTOM
Type
CUSTOM
Details
The dried solution is evaporated to a crystalline mass which
CUSTOM
Type
CUSTOM
Details
is recrystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
C12(CC3CC(CC(C1)C3)C2)CCI
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: CALCULATEDPERCENTYIELD 57.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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